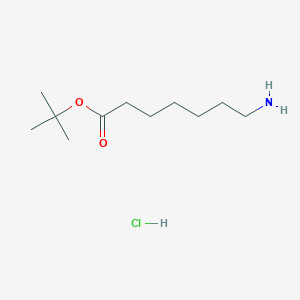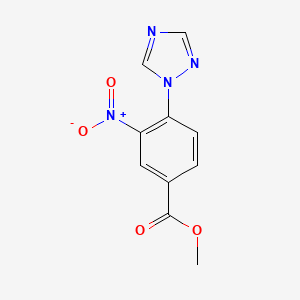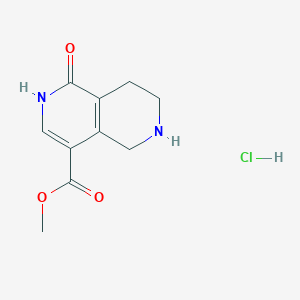
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-thiol (5-FPT) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in various fields. 5-FPT is an organosulfur compound that is composed of a five-membered ring containing a nitrogen and sulfur atom. It is a versatile compound that has been used in a wide range of applications, including synthesis, molecular biology, drug discovery, and drug delivery.
Applications De Recherche Scientifique
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications, including molecular biology, drug discovery, and drug delivery. In molecular biology, this compound has been used as a probe for studying protein-protein interactions. It has also been used as a substrate for various enzymes, such as proteases and kinases. In drug discovery, this compound has been used to screen for inhibitors of various target proteins. In drug delivery, this compound has been used to deliver drugs across cell membranes.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subject to further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
It’s suggested that the compound might have antimicrobial properties
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to interact with target proteins. This makes it an ideal tool for studying protein-protein interactions and for screening for inhibitors of target proteins. The main limitation of this compound is its instability in solutions, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for the use of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol. One potential application is in drug delivery, where it could be used to deliver drugs across cell membranes. Another potential application is in the development of novel inhibitors of target proteins. Additionally, it could be used in the development of novel cancer treatments. Finally, it could be used to study the mechanism of action of various enzymes and proteins.
Méthodes De Synthèse
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods, such as the reaction of 3-fluorophenyl isothiocyanate with sodium azide in the presence of a base, followed by hydrolysis of the resulting product. Another method involves the reaction of 3-fluorophenyl isothiocyanate with an alkyl azide in the presence of a base, followed by hydrolysis of the resulting product. The most common method of synthesis is the reaction of 3-fluorophenyl isothiocyanate with potassium azide in the presence of a base, followed by hydrolysis of the resulting product. This method produces a pure sample of this compound in high yields.
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONTSBVCLDDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=S)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)





![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2391868.png)